![molecular formula C16H12FN3O3S B2986282 Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851978-87-5](/img/structure/B2986282.png)

Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

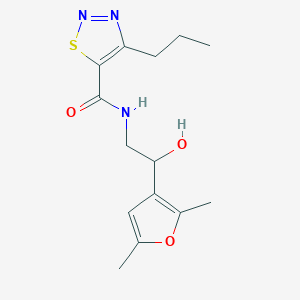

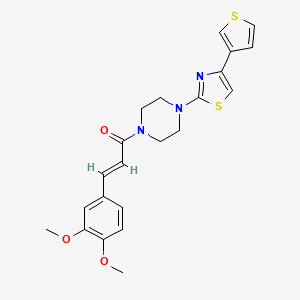

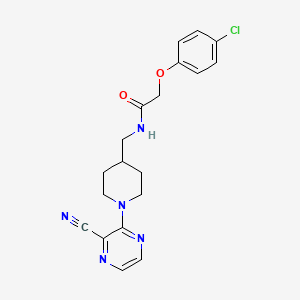

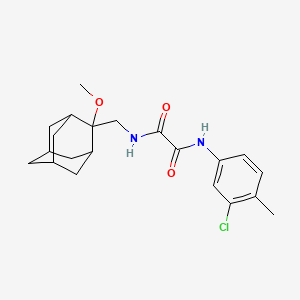

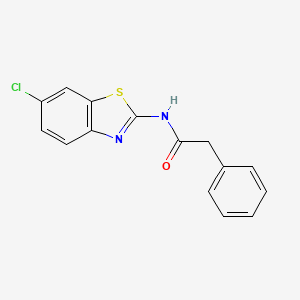

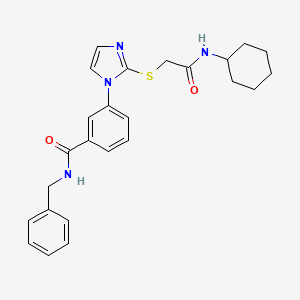

“Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

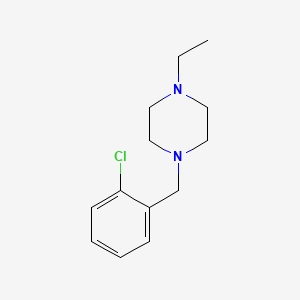

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a hydrazinecarbonyl group, and a benzoate group. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms . The orientation of these groups and their electronic properties could significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s challenging to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the presence of the thiazole ring could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Synthesis of Fluorobenzamides with Antimicrobial Activity : Desai, Rajpara, and Joshi (2013) synthesized 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group, starting from a compound structurally related to "Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate". These derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with the presence of the fluorine atom significantly enhancing this activity (Desai et al., 2013).

Anticancer Applications

- Apoptosis-Promoting Pyrazole Derivatives : Liu et al. (2019) reported the synthesis of new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent, evaluated for cytotoxicity and apoptotic activity. Among these, one compound showed potent anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cells, with effects similar to Doxorubicin. This study highlights the anticancer potential of structurally related compounds (Liu et al., 2019).

- 4-Thiazolidinones with Benzothiazole Moiety as Anticancer Agents : Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones containing a benzothiazole moiety, some of which showed anticancer activity against a variety of cancer cell lines. This research suggests that compounds with a benzothiazole moiety, similar to the one , can be potent anticancer agents (Havrylyuk et al., 2010).

Chemical Synthesis and Characterization

- Synthesis of Cyclic Sulfonamides : Greig, Tozer, and Wright (2001) explored the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the versatility of related compounds in chemical synthesis and their potential as scaffolds for further pharmaceutical development (Greig et al., 2001).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRZFNBYKZCUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2986199.png)

![6,7-Dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanamine](/img/structure/B2986203.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2986205.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)

![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2986218.png)